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Compound of Interest

Compound Name: Cephaibol B

Cat. No.: B15560435 Get Quote

For Immediate Release

[City, State] – [Date] – An in-depth technical guide detailing the physical and chemical

properties of Cephaibol B, a peptaibol antibiotic, has been compiled for researchers,

scientists, and drug development professionals. This document provides a comprehensive

overview of the compound's characteristics, supported by tabulated quantitative data, detailed

experimental protocols, and visual representations of its biological interactions.

Core Physical and Chemical Properties
Cephaibol B, a natural product isolated from the fungus Acremonium tubakii, possesses a

complex molecular structure that dictates its unique physicochemical characteristics. Key

properties are summarized below, providing a foundational understanding for its handling,

formulation, and mechanism of action studies.

Table 1: Physical and Chemical Properties of Cephaibol B
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Property Value Reference

CAS Number 304911-39-5 N/A

Molecular Formula C₈₃H₁₂₉N₁₇O₂₀ [1]

Molecular Weight 1685.04 g/mol N/A

Mass (Daltons) 1683.959979528 Da [1]

Melting Point

Data not available in searched

literature. Peptides often

decompose before melting.[2]

N/A

Solubility

As a peptaibol with a high

content of non-polar amino

acids, Cephaibol B is expected

to be poorly soluble in water

and more soluble in organic

solvents such as dimethyl

sulfoxide (DMSO), methanol,

and isopropanol.[1][3] Specific

quantitative solubility data is

not readily available in the

searched literature.

N/A

Spectroscopic Profile
The structural elucidation of Cephaibol B has been primarily achieved through a combination

of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).[4]

Table 2: Spectroscopic Data Summary for Cephaibol B
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Technique Description Key Findings/Data

¹H NMR

Provides information on the

chemical environment of

hydrogen atoms.

While specific chemical shift

data for Cephaibol B is not

detailed in the available

literature, 2D-NMR

experiments were crucial for its

structural characterization.[4]

¹³C NMR

Provides information on the

carbon skeleton of the

molecule.

Detailed ¹³C NMR data for

Cephaibol B is not available in

the searched literature.

IR Spectroscopy
Identifies functional groups

present in the molecule.

Specific IR absorption bands

for Cephaibol B are not

detailed in the available

literature. General peptaibol

spectra exhibit characteristic

amide I and II bands.

Mass Spectrometry

Determines the molecular

weight and fragmentation

pattern.

The structure of Cephaibol B

was characterized by mass

spectrometric sequencing.[4]

The exact mass is

1683.959979528 daltons.[1]

Experimental Protocols
The characterization of Cephaibol B involves a series of sophisticated experimental

procedures. Below are detailed methodologies based on standard practices for peptaibol

analysis.

Isolation and Purification
Cephaibol B is isolated from the fermentation broth of Acremonium tubakii DSM 12774. A

general protocol involves:

Extraction: The culture filtrate is extracted with a suitable organic solvent, such as ethyl

acetate, to partition the peptaibols from the aqueous medium.
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Chromatography: The crude extract is then subjected to multiple rounds of chromatographic

separation. This typically includes:

Adsorption Chromatography: Using silica gel with a gradient of solvents (e.g., chloroform-

methanol) to separate compounds based on polarity.

Size-Exclusion Chromatography: Employing resins like Sephadex LH-20 to separate

molecules based on size.

High-Performance Liquid Chromatography (HPLC): A final purification step using a

reverse-phase column (e.g., C18) with a gradient of acetonitrile in water to yield pure

Cephaibol B.[5]

Structural Elucidation
The determination of the complex structure of Cephaibol B relies on the following

spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of purified Cephaibol B are dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC)

NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or

higher).

Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals

and to establish through-bond and through-space correlations, which allows for the

determination of the amino acid sequence and the three-dimensional conformation of the

peptide.

Mass Spectrometry (MS):

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often with the

addition of a matrix for techniques like MALDI.
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Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) are commonly used to generate gas-phase ions of the peptide.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the

molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce

fragmentation of the peptide backbone, and the resulting fragment ions are analyzed to

deduce the amino acid sequence.[6]

Biological Activity and Signaling Pathway
While specific signaling pathway studies for Cephaibol B are not extensively documented,

research on the closely related Cephaibol A provides significant insights. Cephaibol A has been

shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7] This pathway

is a critical regulator of programmed cell death.
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Caption: Mitochondrial apoptosis pathway potentially induced by Cephaibol B.

The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the

downregulation of the anti-apoptotic protein Bcl-2. This shift in balance leads to the

permeabilization of the outer mitochondrial membrane and the release of cytochrome c.

Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell

death. Additionally, Cephaibol A has been observed to increase the accumulation of reactive
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oxygen species (ROS), which can further contribute to mitochondrial dysfunction and

apoptosis.[7]

This technical guide serves as a valuable resource for the scientific community, consolidating

the current knowledge on Cephaibol B and providing a framework for future research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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